molecular formula C12H16O B1312041 2',2,2-TRIMETHYLPROPIOPHENONE CAS No. 2041-37-4

2',2,2-TRIMETHYLPROPIOPHENONE

Cat. No.: B1312041
CAS No.: 2041-37-4
M. Wt: 176.25 g/mol
InChI Key: AWNJETOROKEWCH-UHFFFAOYSA-N
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Description

2',2,2-TRIMETHYLPROPIOPHENONE is an organic compound with the molecular formula C12H16O. It is a ketone characterized by a phenyl group substituted at the second position with a methyl group and a propanone backbone with two methyl groups at the second carbon. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

2',2,2-TRIMETHYLPROPIOPHENONE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2',2,2-TRIMETHYLPROPIOPHENONE typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-methylbenzoyl chloride and isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired ketone .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2',2,2-TRIMETHYLPROPIOPHENONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2',2,2-TRIMETHYLPROPIOPHENONE involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2',2,2-TRIMETHYLPROPIOPHENONE is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions compared to its isomers. This unique structure can lead to distinct properties and applications in various fields .

Properties

IUPAC Name

2,2-dimethyl-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNJETOROKEWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408787
Record name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2041-37-4
Record name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2'-TRIMETHYLPROPIOPHENONE
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